4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid
Overview
Description
This compound, also known as 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide, has a CAS Number of 284461-73-0 and a molecular weight of 464.83 . It is a solid substance stored at room temperature .
Synthesis Analysis
A series of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reactions of this compound took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis
The IUPAC name of this compound is 4-[4-({[4-chloro-3-(trifluoromethyl)anilino]carbonyl}amino)phenoxy]-N-methyl-2-pyridinecarboxamide . The InChI code is 1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) .Chemical Reactions Analysis
The compound has been used in the synthesis of piperidinols and penfluridol, a neuroleptic agent . It has also been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 464.83 .Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis for Antitumor Drugs : This compound plays a role in the improved synthesis of antitumor drugs like Sorafenib. Researchers have focused on optimizing the synthesis process by using more cost-effective materials and achieving higher yields, contributing to the development of green chemistry in pharmaceutical manufacturing (Yao Jian-wen, 2012).
Novel Kinase Inhibitors : Research has involved the synthesis of novel quinoline derivatives containing this compound, which showed moderate to excellent antiproliferative activity against various cancer cell lines. This highlights its potential application in developing multitargeted receptor tyrosine kinase inhibitors (Sai Li et al., 2013).
Synthesis Route for Regorafenib : A practical synthetic route to another antitumor drug, Regorafenib, utilizes this compound as a starting material. The synthesis process emphasizes cost-effective materials and acceptable overall yields, contributing to pharmaceutical manufacturing efficiencies (Fangyu Du et al., 2019).
Synthesis of Phosphorescent Materials : In the field of material science, this compound has been used in synthesizing blue phosphorescent emitting materials. These findings are crucial for applications in organic light-emitting diodes (OLEDs) and other electronic display technologies (Maoliang Xu et al., 2009).
Potential Biomedical Applications
PET Imaging : Research includes the synthesis of 4-phthalimide derivatives of this compound for potential use in positron emission tomography (PET) imaging, particularly targeting metabotropic glutamate receptor subtype 4 in the brain. This indicates its potential use in neuroimaging (Kun-Eek Kil et al., 2014).
Fluorescence Sensing : Some studies have focused on the application of coordination complexes incorporating this compound as fluorescence sensors. These sensors are useful for the selective detection of nitroaromatic compounds, highlighting potential applications in environmental monitoring and safety (Yan-Fang Jing et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid is the cell surface tyrosine kinase receptors . These receptors play a crucial role in cellular communication and signal transduction, regulating processes such as cell growth, differentiation, and metabolism .
Mode of Action
The compound interacts with its targets by binding to the tyrosine kinase receptors on the cell surface . This interaction leads to the activation of intracellular kinases , which are involved in cell proliferation and angiogenesis . The activation of these kinases triggers a cascade of biochemical reactions that result in changes in cellular functions .
Biochemical Pathways
The activation of intracellular kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell proliferation and angiogenesis . The downstream effects of these pathways include increased cell growth and the formation of new blood vessels .
Result of Action
The result of the action of this compound is the inhibition of tumor cell proliferation and angiogenesis . By binding to and activating tyrosine kinase receptors, the compound triggers a series of biochemical reactions that ultimately lead to the suppression of tumor growth .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinic acid interacts with several enzymes and proteins, playing a crucial role in inhibiting kinase activity. It is known to inhibit c-RAF kinase, MEK, and ERK signaling pathways, which are vital for cell proliferation and survival . Additionally, it affects vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) and platelet-derived growth factor receptor-β (PDGFR-β), contributing to its anti-tumor properties .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis . This compound also affects gene expression and cellular metabolism, resulting in reduced tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It inhibits kinase activity by binding to the ATP-binding site of c-RAF kinase, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts the MEK/ERK signaling pathway, leading to decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it maintains its inhibitory effects on cellular functions, although the degree of inhibition may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its therapeutic potential . The compound’s distribution is crucial for its effectiveness in targeting specific tissues and cells.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF4N3O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)32-12-5-6-26-17(9-12)18(29)30/h1-9H,(H,29,30)(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZESFMLUNMTDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)O)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF4N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-05-6 | |
Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)-3-fluoro-phenoxy)pyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187945056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)-3-FLUORO-PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU2HG2Y956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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